molecular formula C14H8N2O2 B14248504 7,7'-Bi-1,3-benzoxazole CAS No. 467231-65-8

7,7'-Bi-1,3-benzoxazole

Katalognummer: B14248504
CAS-Nummer: 467231-65-8
Molekulargewicht: 236.22 g/mol
InChI-Schlüssel: QYGVENSBTDTZTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,7’-Bibenzoxazole is a heterocyclic aromatic compound that consists of two benzoxazole units connected by a single bond. Benzoxazole itself is a fused ring system containing both benzene and oxazole rings. The compound is known for its rigidity, linearity, and symmetrical molecular structure, which contribute to its unique chemical and physical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7,7’-Bibenzoxazole typically involves the reaction of 2-aminophenol with aldehydes or acids under specific conditions. One common method is the two-step thermal imidization process. For example, a typical synthetic route involves the reaction of 2,2’-bibenzoxazole-5,5’-diamine (DBOA) with 3,3’,4,4’-biphenyltetracarboxylic dianhydride (BPDA) in the presence of N-methyl-2-pyrrolidone (NMP) solution .

Industrial Production Methods: In industrial settings, the production of 7,7’-Bibenzoxazole may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 7,7’-Bibenzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert 7,7’-Bibenzoxazole into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

7,7’-Bibenzoxazole has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 7,7’-Bibenzoxazole involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit cell growth by inducing cell cycle arrest at the S phase and reducing the ratio of cells in the G2/M phase. This effect is achieved through its interaction with key proteins and enzymes involved in cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

    Benzoxazole: A simpler analog with a single benzoxazole unit.

    Benzimidazole: Another heterocyclic compound with similar rigidity and linearity but different chemical properties.

    Benzothiazole: Contains a sulfur atom in place of the oxygen in benzoxazole, leading to different reactivity.

Uniqueness of 7,7’-Bibenzoxazole: 7,7’-Bibenzoxazole stands out due to its symmetrical structure and the presence of two benzoxazole units, which enhance its thermal stability and rigidity. These properties make it particularly valuable in applications requiring high-performance materials, such as in the production of polyimides for flexible electronics .

Eigenschaften

CAS-Nummer

467231-65-8

Molekularformel

C14H8N2O2

Molekulargewicht

236.22 g/mol

IUPAC-Name

7-(1,3-benzoxazol-7-yl)-1,3-benzoxazole

InChI

InChI=1S/C14H8N2O2/c1-3-9(13-11(5-1)15-7-17-13)10-4-2-6-12-14(10)18-8-16-12/h1-8H

InChI-Schlüssel

QYGVENSBTDTZTN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1)N=CO2)C3=C4C(=CC=C3)N=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.